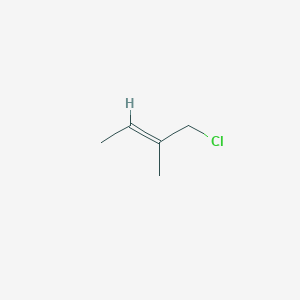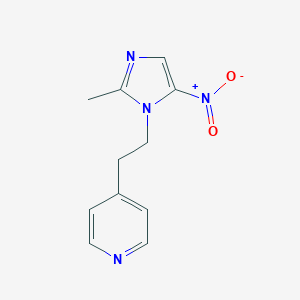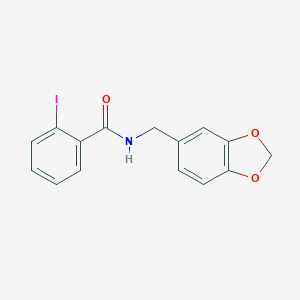
1-(4-Butoxy-benzenesulfonyl)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxy-benzenesulfonyl)-piperidine, also known as BBSPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the breakdown of the endocannabinoid neurotransmitter 2-arachidonoylglycerol (2-AG) in the brain. In recent years, BBSPI has been used as a tool compound to investigate the role of MAGL in various physiological and pathological processes.
Mecanismo De Acción
1-(4-Butoxy-benzenesulfonyl)-piperidine acts as a competitive inhibitor of MAGL, binding to the active site of the enzyme and preventing it from catalyzing the breakdown of 2-AG. This results in an increase in the levels of 2-AG in the brain, which can activate cannabinoid receptors and modulate neuronal signaling.
Biochemical and Physiological Effects:
1-(4-Butoxy-benzenesulfonyl)-piperidine has been shown to have a range of biochemical and physiological effects in various animal models. It has been reported to reduce pain and inflammation, modulate anxiety and depression-like behaviors, and improve cognitive function. These effects are thought to be mediated by the increase in 2-AG levels in the brain and the activation of cannabinoid receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Butoxy-benzenesulfonyl)-piperidine has several advantages for use in lab experiments. It is a highly selective inhibitor of MAGL, which makes it a useful tool for investigating the role of MAGL in various physiological and pathological processes. It is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, 1-(4-Butoxy-benzenesulfonyl)-piperidine has some limitations as well. It is a small molecule that can be rapidly metabolized in vivo, which can limit its effectiveness in certain experimental settings. Additionally, its effects on other enzymes and signaling pathways in the brain are not well understood, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 1-(4-Butoxy-benzenesulfonyl)-piperidine and its potential applications. One area of interest is the role of MAGL and 2-AG in neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(4-Butoxy-benzenesulfonyl)-piperidine may have therapeutic potential in these conditions by modulating the levels of 2-AG and reducing inflammation in the brain. Another area of interest is the development of more potent and selective MAGL inhibitors that can be used in vivo for longer periods of time. Finally, further research is needed to understand the effects of 1-(4-Butoxy-benzenesulfonyl)-piperidine on other enzymes and signaling pathways in the brain, which can provide important insights into its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(4-Butoxy-benzenesulfonyl)-piperidine involves the reaction of 4-butoxybenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 1-(4-Butoxy-benzenesulfonyl)-piperidine as a white solid in good yield. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(4-Butoxy-benzenesulfonyl)-piperidine has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of MAGL, which is responsible for the breakdown of 2-AG, a key endocannabinoid neurotransmitter in the brain. By inhibiting MAGL, 1-(4-Butoxy-benzenesulfonyl)-piperidine increases the levels of 2-AG in the brain, which can have a range of effects on neuronal signaling and behavior.
Propiedades
Nombre del producto |
1-(4-Butoxy-benzenesulfonyl)-piperidine |
|---|---|
Fórmula molecular |
C15H23NO3S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(4-butoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO3S/c1-2-3-13-19-14-7-9-15(10-8-14)20(17,18)16-11-5-4-6-12-16/h7-10H,2-6,11-13H2,1H3 |
Clave InChI |
ALMHXOQIZHDANH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Solubilidad |
1.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















